molecular formula C9H20O3Si B042271 Methyl (t-butyldimethylsilyloxy)acetate CAS No. 146351-72-6

Methyl (t-butyldimethylsilyloxy)acetate

Cat. No. B042271
M. Wt: 204.34 g/mol
InChI Key: KTNTVTQVEAPQNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl (t-butyldimethylsilyloxy)acetate and related derivatives often involves the use of specific reagents and conditions to introduce the t-butyldimethylsilyl group into target molecules. Techniques such as t-butyldimethylsilylation with N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide facilitate the preparation of derivatives for gas chromatographic/mass spectrometric analysis of various organic compounds, highlighting the compound's importance in analytical chemistry (Schwenk et al., 1984).

Molecular Structure Analysis

Molecular structure analyses of derivatives and related compounds, such as the crystal and molecular structure studies, offer insights into the steric and electronic effects influencing the reactivity and stability of Methyl (t-butyldimethylsilyloxy)acetate derivatives. For example, the detailed study of the gas phase molecular structure of t-butyldimethylsilyl chloride provides foundational knowledge for understanding the properties of Methyl (t-butyldimethylsilyloxy)acetate at a molecular level (Anderson et al., 1989).

Chemical Reactions and Properties

Methyl (t-butyldimethylsilyloxy)acetate participates in a variety of chemical reactions, offering pathways to synthesize complex organic molecules. For instance, it acts as an efficient source of difluorocarbene under specific conditions, demonstrating its versatility in organic synthesis (Eusterwiemann et al., 2012). Additionally, the compound's derivatives are pivotal in the synthesis of key intermediates for drugs like statins, showcasing its application in pharmaceutical chemistry (Troiani et al., 2011).

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry

Methyl (t-butyldimethylsilyloxy)acetate has been utilized in organic synthesis, particularly in the preparation of specific epoxy compounds. The oxidation of methyl 2-(t-butyldimethylsilyloxy)-2-alkenoates leads to the formation of epoxides, which can then be transformed into 3-hydroxy 2-acetal-esters and certain 3-hydroxy 2-keto-esters (Pujol et al., 1992). This process showcases the role of methyl (t-butyldimethylsilyloxy)acetate in facilitating complex organic transformations.

Gas Chromatographic/Mass Spectrometric Analysis

The compound has been employed in the gas chromatographic/mass spectrometric analysis of physiological compounds found in plasma, such as amino acids, keto acids, and other organic compounds. The use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide to prepare the t-butyldimethylsilyl derivatives enhances the analytical process, especially involving stable isotopes and selected ion monitoring (Schwenk et al., 1984).

Biocatalytic Synthesis of Statin Side Chain Intermediate

The compound has been applied in the chemoselective biocatalytic synthesis of (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydropyran-2-one, a crucial intermediate for the statin side chain. This synthesis involves the cleavage of the acetyl group from its acetate precursor, employing pancreatin powder as a catalyst. The process is noted for its convenience and economic viability, making it suitable for industrial applications (Troiani et al., 2011).

Utility in Difluorocarbene Generation

Research has identified methyl (t-butyldimethylsilyloxy)acetate as an efficient source of difluorocarbene under specific conditions. It exhibits comparable reactivity to that of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, especially in reactions with certain acrylates, demonstrating its potential in generating difluorocyclopropane products (Eusterwiemann et al., 2012).

Stereoselective Synthesis of Chiral Intermediates

The compound has been used in the stereoselective synthesis of chiral intermediates, such as in the preparation of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, crucial for the Reformatsky coupling reaction. The absolute configuration of the compound was determined using NMR and single-crystal X-ray diffraction, highlighting its application in precise synthetic processes (Guo et al., 2017).

Safety And Hazards

Methyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable, causes serious eye irritation, and may cause drowsiness or dizziness .

Future Directions

Methyl (t-butyldimethylsilyloxy)acetate is a versatile chemical compound used in various scientific research applications . Its unique properties make it ideal for synthesis, catalysis, and drug discovery . Future research may focus on improving its synthesis process and exploring new applications in different fields .

properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNTVTQVEAPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457594
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (t-butyldimethylsilyloxy)acetate

CAS RN

146351-72-6
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(tert-butyldimethylsilyl)oxy]acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Methyl glycolate (0.776 ml, 0.905 g, 10.0 nmol) was added to a suspension of TBDMS-Cl (1.81 g, 12.0 mmol) and imidazole (1.7 g, 25.0 mmol) in dry dimethylformamide (DMF) (2.0 ml) at 0° C., under stirring. After 90 min stirring at RT, water (25 ml) was added, and the resulting mixture was extracted with ethyl ether (3×15 ml). The organic phases were combined, washed with water (3×15 ml), dried (Na2SO4) and evaporated to give methyl (t-butyldimethylsilyloxy)acetate (2.0 g, 100%).
Quantity
0.776 mL
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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